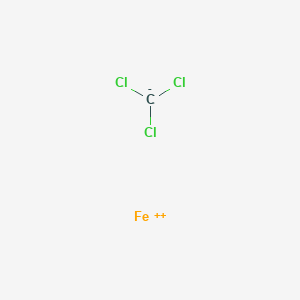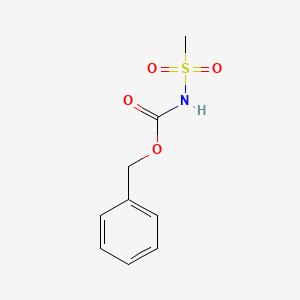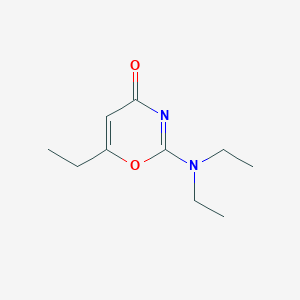
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 4-methylphenyl group and a methylsulfanyl group attached to the quinazoline core
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzenamine with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research has shown that quinazoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is being investigated for its potential as a lead compound in drug discovery.
Medicine: Due to its biological activities, 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is being explored for therapeutic applications. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
1-(4-Methylphenyl)-4-(methylsulfanyl)-quinazoline: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(Methylsulfanyl)-1,2-dihydroquinazoline: Lacks the 4-methylphenyl group, which may influence its chemical properties and applications.
1-(4-Methylphenyl)-quinazoline:
The presence of both the 4-methylphenyl and methylsulfanyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90071-24-2 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-methylsulfanyl-2H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)18-11-17-16(19-2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |
InChI Key |
QROOUTGUHCLMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN=C(C3=CC=CC=C32)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



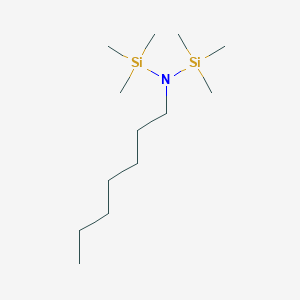

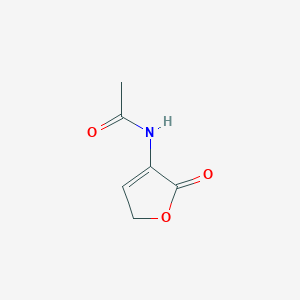



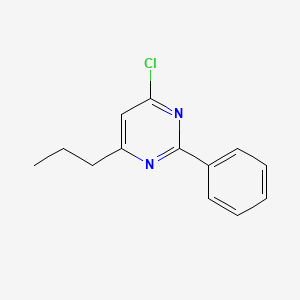
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
